molecular formula C11H8N2 B1315896 (Z)-3-(1H-Indol-3-yl)acrylonitrile CAS No. 85452-79-5

(Z)-3-(1H-Indol-3-yl)acrylonitrile

Cat. No. B1315896
CAS RN: 85452-79-5
M. Wt: 168.19 g/mol
InChI Key: GQCABHQDRZQIOP-ARJAWSKDSA-N
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Description

Synthesis Analysis

The synthesis of “(Z)-3-(1H-Indol-3-yl)acrylonitrile” involves the formation of a C=C bond of the acrylonitrile group that links the indole and the 3,4,5-trimethoxyphenyl rings . The acrylonitrile group is planar, with dihedral angles between the plane of the acrylonitrile unit and the planes of the benzene and indole ring systems .


Molecular Structure Analysis

The molecular structure of “(Z)-3-(1H-Indol-3-yl)acrylonitrile” is characterized by a Z geometry of the C=C bond of the acrylonitrile group that links the indole and the 3,4,5-trimethoxyphenyl rings . The acrylonitrile group is planar, with dihedral angles between the plane of the acrylonitrile unit and the planes of the benzene and indole ring systems .


Physical And Chemical Properties Analysis

“(Z)-3-(1H-Indol-3-yl)acrylonitrile” is a solid at room temperature . Its molecular weight is 168.2 . The compound’s InChI Code is 1S/C11H8N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8,13H/b4-3- .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Techniques : (Z)-3-(1H-Indol-3-yl)acrylonitrile derivatives have been synthesized using various methods, including base-catalyzed reactions and Knoevenagel condensation. These compounds exhibit interesting structural properties due to their distinct molecular geometry and crystallographic characteristics (Sonar et al., 2005) (Penthala et al., 2012).

Catalysis and Chemical Reactions

  • Role in Catalysis : This compound has been used in catalytic processes, demonstrating its utility in facilitating various chemical reactions. These include asymmetric Friedel–Crafts alkylation and Michael addition reactions, highlighting its versatility in organic synthesis (Connon et al., 2019).

Biological and Medicinal Applications

  • Potential in Medicinal Chemistry : Research has shown the significance of the cyanide moiety in (Z)-3-(1H-Indol-3-yl)acrylonitrile derivatives for cytotoxicity, with some derivatives exhibiting potent broad-spectrum cytotoxic agents. This suggests potential applications in the development of anticancer drugs (Tarleton et al., 2012).

Photophysical Properties

  • Photophysical Properties : Some derivatives of (Z)-3-(1H-Indol-3-yl)acrylonitrile exhibit unique photophysical properties, making them suitable for applications in optoelectronics and as sensitizers in solar cell technology. The variation in molecular structure significantly influences these properties (Castillo et al., 2021).

Chemical Synthesis and Diversification

  • Chemical Synthesis and Diversity : The compound and its derivatives have been a focus in the synthesis of a broad spectrum ofheteroaryl-acrylonitrile derivatives. Innovative methods, such as microwave-assisted Knoevenagel condensation, have been employed to synthesize and diversify these compounds, highlighting their significance in organic chemistry (Treuer et al., 2017).

Polymer Science and Material Chemistry

  • Application in Material Chemistry : Research into the polymorphic forms of acrylonitrile derivatives, including (Z)-3-(1H-Indol-3-yl)acrylonitrile, has shown their importance in understanding molecular packing and intermolecular interactions. These studies are crucial for the development of materials with specific optical and physical properties, which can be applied in various fields including polymer science (Percino et al., 2014).

Enzyme Inhibition and Drug Development

  • Enzymatic Studies and Drug Design : Some (Z)-acrylonitrile analogs, which can be related to the structure of (Z)-3-(1H-Indol-3-yl)acrylonitrile, have been studied for their potential as enzyme inhibitors. This research is crucial for drug development, especially in the design of inhibitors for specific enzymes related to diseases (Parveen et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(Z)-3-(1H-indol-3-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8,13H/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCABHQDRZQIOP-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268357
Record name 2-Propenenitrile, 3-(1H-indol-3-yl)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(1H-Indol-3-yl)acrylonitrile

CAS RN

85452-79-5
Record name 2-Propenenitrile, 3-(1H-indol-3-yl)-, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85452-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenenitrile, 3-(1H-indol-3-yl)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Hohlman, SA Newmister, JN Sanders, Y Khatri… - ACS …, 2021 - ACS Publications
Hapalindoles and related compounds (ambiguines, fischerindoles, welwitindolinones) are a diverse class of indole alkaloid natural products. They are typically isolated from the …
Number of citations: 6 pubs.acs.org

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